molecular formula C16H15ClN2OS B5569415 2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide

Cat. No.: B5569415
M. Wt: 318.8 g/mol
InChI Key: IIDYZRIQWGZBJP-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(1-phenylethyl)benzamide” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C15H14ClNO . Another similar compound is “2-chloro-N-(2-phenylethyl)acetamide” with a CAS Number: 13156-95-1 and a linear formula: C10H12ClNO .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(2-phenylethyl)acetamide” is 1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) . This can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “2-chloro-N-(2-phenylethyl)acetamide” has a molecular weight of 197.66 . It is a solid at room temperature . The melting point is between 67 - 70 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

The synthesis and spectroscopic characterization of related compounds involve intricate processes. For instance, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide demonstrated the compound's structure through IR, H and C-NMR, mass spectrometry, and X-ray diffraction, highlighting the importance of intramolecular hydrogen bonds (Saeed et al., 2010). Another study presented a chemoselective N-benzoylation technique employing benzoylisothiocyanates, which underscores the relevance of these compounds in producing biologically interesting molecules (Singh et al., 2017).

Biological Applications

Research on substituted benzamides revealed their promising activity against mosquitoes, suggesting potential as insecticide agents. Notably, specific derivatives showed high efficacy in inhibiting mosquito development, indicating their utility in controlling larval populations (Schaefer et al., 1978). This aligns with the broader search for novel compounds with insecticidal properties.

Antimicrobial and Anticancer Activity

Some derivatives have been investigated for their antimicrobial and anticancer activities. For example, indapamide derivatives have shown pro-apoptotic activity against cancer cell lines, offering insights into the development of anticancer agents (Yılmaz et al., 2015). Additionally, the synthesis of various quinazolinones derivatives and their screening for antibacterial and antifungal activity highlight the compound's potential in creating new antimicrobial agents (Naganagowda & Petsom, 2011).

Advanced Material Synthesis

The compound and its derivatives also find applications in the synthesis of advanced materials. For instance, the development of new polyamides with significant thermal stability and solubility properties showcases the role of these compounds in materials science (Hsiao et al., 2000).

Safety and Hazards

The compound “2-chloro-N-(2-phenylethyl)acetamide” has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-N-(2-phenylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c17-14-9-5-4-8-13(14)15(20)19-16(21)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDYZRIQWGZBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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